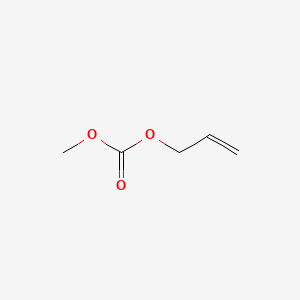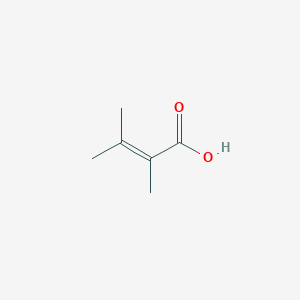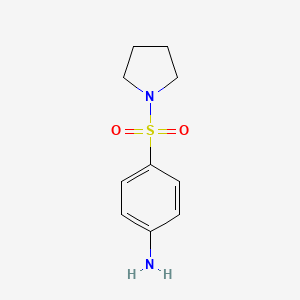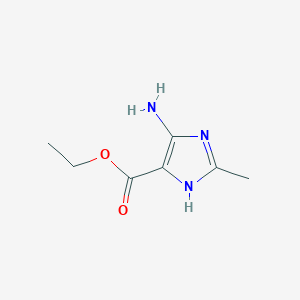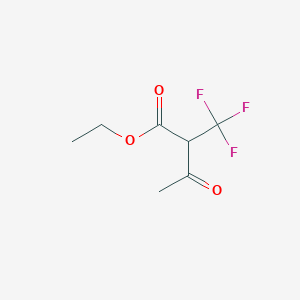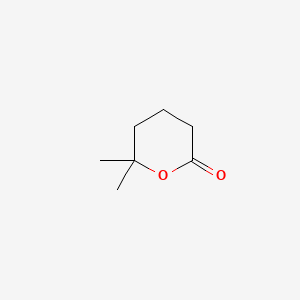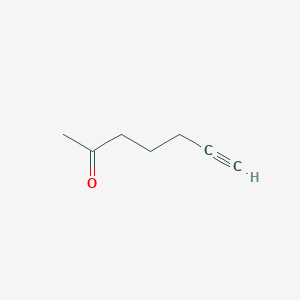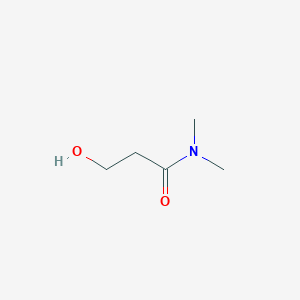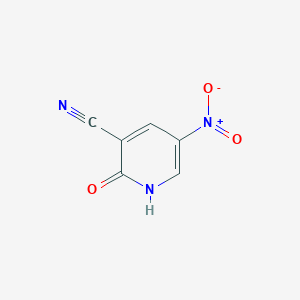
6-Aminoindanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-aminoindanone and related derivatives has been explored through various methodologies. One approach involves the nitration of corresponding indanones, followed by selective palladium-catalyzed reduction under mild conditions. This method allows for the preparation of N-β-hydroxyethyl derivatives of 6-aminoindan-1-one, showcasing the compound's versatility in synthetic chemistry (Wodnicka & Kwiecień, 2009).
Molecular Structure Analysis
The molecular structure of 6-aminoindanone derivatives has been a subject of interest, leading to the discovery of new synthons through structural modification and isomerization processes. For instance, the isomerization of 2-anilinonicotinic acid leads to the formation of a new synthon in 6-anilinonicotinic acids, demonstrating the compound's potential in creating novel molecular architectures (Peng et al., 2018).
Chemical Reactions and Properties
6-Aminoindanone and its derivatives exhibit a range of chemical reactions and properties, influenced by the compound's structure. The chemical stability and reactivity of hydroxy-1-aminoindans, for instance, are significantly affected by the position and orientation of the OH group relative to the amino moiety. This reactivity can lead to the formation of reactive intermediates and products under specific conditions (Herzig et al., 2006).
Aplicaciones Científicas De Investigación
1. Legal Highs and Psychoactive Substances
A study by Sainsbury et al. (2011) discusses the use of various synthetic compounds including 5,6-methylenedioxy-2-aminoindane (MDAI) and related substances as 'legal highs'. These compounds are advertised as 'research chemicals' and are analogues of amphetamine due to their closed ring system. The study reviews the chemistry, pharmacology, and toxicological aspects of these substances (Sainsbury et al., 2011).
2. Anticancer Therapy
Research by Hoang et al. (2022) discusses the synthesis and evaluation of 6-substituted amino-1H-indazole derivatives for antiproliferative activity in human cancer cell lines. The study aims to develop novel anticancer agents based on the promising structure of indazole, which is present in many compounds demonstrating anticancer activity (Hoang et al., 2022).
3. Treatment of Inflammatory and Autoimmune Diseases
Ding et al. (2009) provide insights into the use of IL-6 blockers for treating inflammatory and autoimmune diseases. IL-6, composed of 212 amino acids, plays a key role in immune response, hematopoiesis, and induction of inflammation. The study discusses various approaches to block IL-6 functions and their efficacy in clinical settings (Ding et al., 2009).
4. Enhancing GABA Action in Neuroscience
Hall et al. (2005) conducted a study on 6-Methylflavanone as a modulator of gamma-aminobutyric acid (GABA) responses at human recombinant GABA receptors. This research is significant in neuroscience, especially for understanding the mechanisms related to anxiolysis and sedation (Hall et al., 2005).
5. Neurotoxicity and Enzyme Activity
Janes et al. (1990) identified 6-hydroxydopa as a new redox cofactor in eukaryotic enzymes, particularly in bovine serum amine oxidase. This discovery challenges previous beliefs about the active site cofactor in mammalian copper amine oxidases and also suggests a functional role for 6-hydroxydopa, which has been implicated in neurotoxicity (Janes et al., 1990).
Safety And Hazards
6-Aminoindanone is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also harmful in contact with skin . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
6-amino-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCPAAEKXNPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310310 | |
| Record name | 6-AMINOINDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminoindanone | |
CAS RN |
69975-65-1 | |
| Record name | 69975-65-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-AMINOINDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Aminoindan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)

